molecular formula C8H5F2NO4 B14089350 2-(3,4-Difluoro-2-nitrophenyl)acetic acid

2-(3,4-Difluoro-2-nitrophenyl)acetic acid

Cat. No.: B14089350
M. Wt: 217.13 g/mol
InChI Key: OWMOQTWPRMCIOS-UHFFFAOYSA-N
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Description

2-(3,4-Difluoro-2-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H5F2NO4 It is a derivative of phenylacetic acid, containing both fluorine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluoro-2-nitrophenyl)acetic acid typically involves the nitration of a fluorinated phenylacetic acid derivative. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluoro-2-nitrophenyl)acetic acid undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of 2-(3,4-Difluoro-2-aminophenyl)acetic acid.

    Substitution: Formation of various substituted phenylacetic acid derivatives.

    Oxidation: Formation of oxidized phenylacetic acid derivatives.

Scientific Research Applications

2-(3,4-Difluoro-2-nitrophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluoro-2-nitrophenyl)acetic acid involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the fluorine atoms influence the compound’s reactivity and stability. These interactions can affect biological pathways and molecular processes, making the compound of interest in medicinal chemistry and biochemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,5-Difluoro-2-nitrophenyl)acetic acid
  • 2-(2-Nitrophenyl)acetic acid
  • 2,2-Difluoro-2-(4-nitrophenyl)acetic acid

Uniqueness

2-(3,4-Difluoro-2-nitrophenyl)acetic acid is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring

Properties

Molecular Formula

C8H5F2NO4

Molecular Weight

217.13 g/mol

IUPAC Name

2-(3,4-difluoro-2-nitrophenyl)acetic acid

InChI

InChI=1S/C8H5F2NO4/c9-5-2-1-4(3-6(12)13)8(7(5)10)11(14)15/h1-2H,3H2,(H,12,13)

InChI Key

OWMOQTWPRMCIOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)[N+](=O)[O-])F)F

Origin of Product

United States

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